molecular formula C21H13Cl3N2O2S B2799808 N-(3-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxamide CAS No. 338757-03-2

N-(3-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B2799808
CAS RN: 338757-03-2
M. Wt: 463.76
InChI Key: HKDURFLHINAGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C21H13Cl3N2O2S and its molecular weight is 463.76. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Compounds structurally related to N-(3-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxamide have been synthesized and investigated for various biological activities. For example, novel heterocyclic aryl monoazo organic compounds, including derivatives of selenopheno[2,3-b]pyridine, were synthesized and applied for dyeing polyester fabrics. These compounds exhibited significant antioxidant, antitumor, and antimicrobial activities (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015). The study highlights the versatility of these compounds in both industrial applications and biological research, suggesting a broad scope for the investigation of similar compounds.

Antimicrobial and Antitumor Activities

Another aspect of research focuses on the antimicrobial and antitumor activities of thieno[2,3-b]pyridine derivatives. Compounds with the thieno[2,3-b]pyridine scaffold have shown promise as antimicrobial and anti-inflammatory agents, indicating their potential in therapeutic applications (Tolba, El-Dean, Ahmed, & Hassanien, 2018). These findings support the exploration of N-(3-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxamide for similar biological activities.

Interaction Landscapes and Physicochemical Studies

Investigations into the electronic properties and interaction landscapes of N-(chlorophenyl)pyridinecarboxamides provide insights into the molecular structures and potential interaction mechanisms of these compounds. Such studies contribute to understanding the physicochemical properties that underlie the biological activities of these molecules (Gallagher et al., 2022). This research is crucial for designing compounds with enhanced biological efficacy and reduced side effects.

properties

IUPAC Name

N-(3-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl3N2O2S/c22-13-3-1-4-14(10-13)26-20(27)19-18(15-5-2-8-25-21(15)29-19)28-11-12-6-7-16(23)17(24)9-12/h1-10H,11H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDURFLHINAGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C3=C(S2)N=CC=C3)OCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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